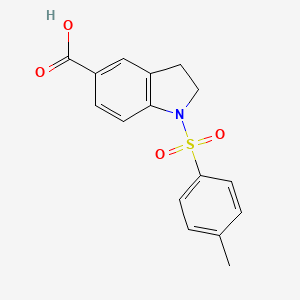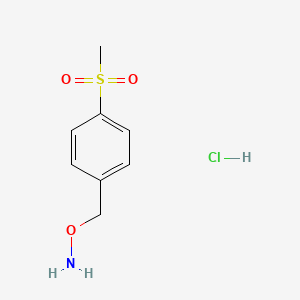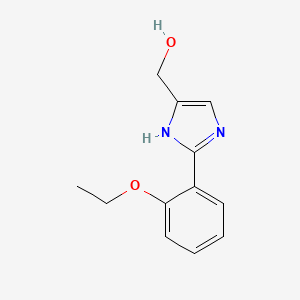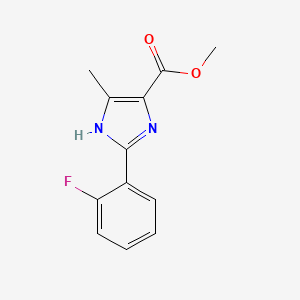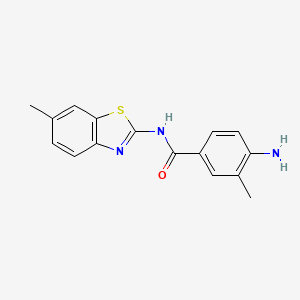
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a methyl group at the first position and a tetrahydrofuryl group at the third position The presence of a hydroxyl group at the fifth position adds to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Cyclization: The tetrahydrofuryl group can participate in cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction yields an alcohol.
Applications De Recherche Scientifique
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Methyl-3-(2-furyl)-1H-pyrazol-5-ol: This compound has a furan ring instead of a tetrahydrofuryl group, which affects its reactivity and stability.
3-(2-Tetrahydrofuryl)-1H-pyrazol-5-ol: Lacks the methyl group at the first position, which can influence its chemical properties and biological activities.
1-Methyl-3-(2-tetrahydrofuryl)-1H-pyrazole: Lacks the hydroxyl group at the fifth position, which affects its ability to participate in hydrogen bonding and other interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-methyl-5-(oxolan-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c1-10-8(11)5-6(9-10)7-3-2-4-12-7/h5,7,9H,2-4H2,1H3 |
Clé InChI |
XNWLABHOTSUWHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(N1)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


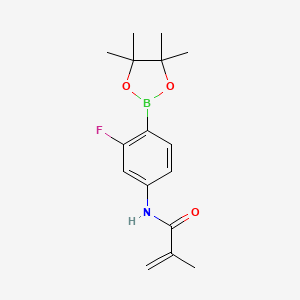
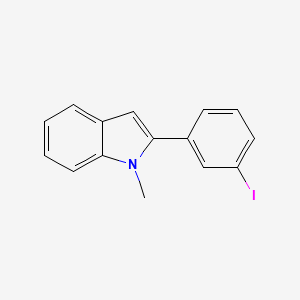
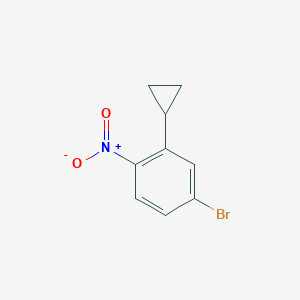
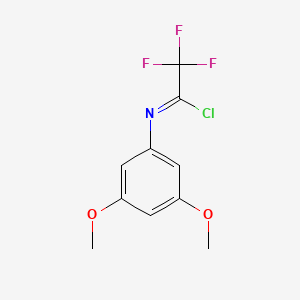
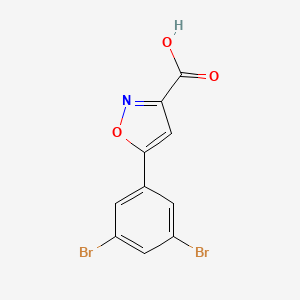
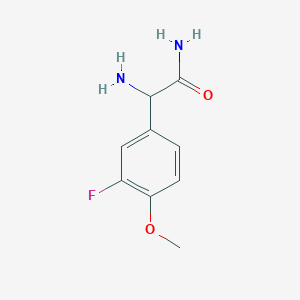
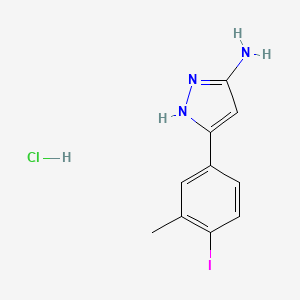
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
